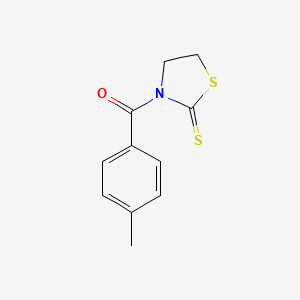
(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone, also known as TTMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel compounds including derivatives of thiazolidinone have been synthesized and characterized through various methods. The structural optimization and theoretical vibrational spectra interpretations were conducted using density functional theory (DFT) calculations. These studies aid in understanding the antibacterial activity of the compounds, as demonstrated by molecular docking studies to predict interaction with bacterial proteins (Shahana & Yardily, 2020).
Antibacterial and Antioxidant Screening
- A series of novel 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides were synthesized and evaluated for their xanthine oxidase (XO) inhibition and antioxidant properties. This study highlighted compounds demonstrating potent XO inhibition and antioxidant properties, which could be valuable in developing therapeutic agents (Lakshmi Ranganatha et al., 2014).
Antimicrobial and Catalytic Activities
- New Schiff base compounds and their metal(II) complexes were synthesized and characterized. These compounds were evaluated for their antimicrobial properties against various bacteria strains and showed promising results. Additionally, their catalytic activity in Suzuki–Miyaura cross-coupling reactions was studied, demonstrating their potential in facilitating organic synthesis processes (Aslan et al., 2017).
Antimicrobial and Antioxidant Activities of Thiazolo[3,2-c]pyrimidines
- Novel 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives were synthesized and their antimicrobial and antioxidant activities were evaluated. These compounds demonstrated significant effects against specific bacterial cultures and presented promising antioxidant properties, highlighting their potential for further structural modifications to enhance their effectiveness (Litvinchuk et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the anthrax lethal factor . This protein is a key component of the anthrax toxin and plays a crucial role in the pathogenesis of anthrax disease .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the anthrax lethal factor . This inhibition disrupts the function of the anthrax toxin, potentially preventing the progression of anthrax disease .
Biochemical Pathways
The inhibition of the anthrax lethal factor can disrupt various immune cell functions, namely cellular signaling and cell migration . This disruption can prevent the bacteria from evading the immune system, proliferating, and ultimately killing the host animal .
Result of Action
The inhibition of the anthrax lethal factor can disrupt various immune cell functions, potentially preventing the progression of anthrax disease .
Propiedades
IUPAC Name |
(4-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWQVHWLUHGXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)
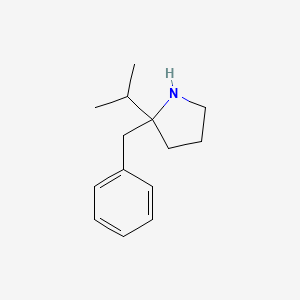
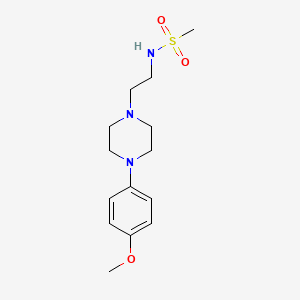
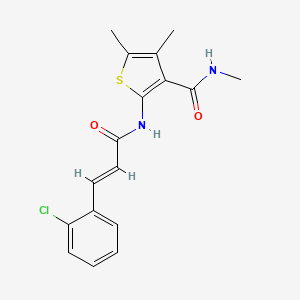
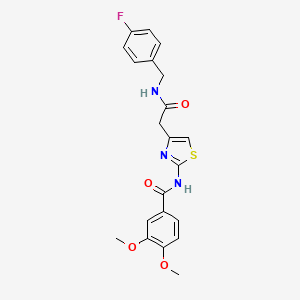
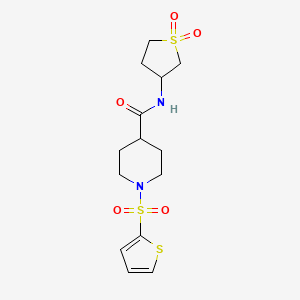
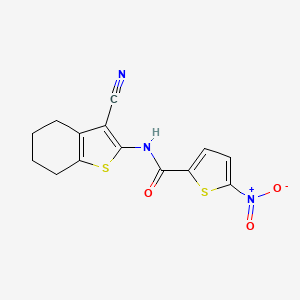
![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)
![N-(2-furylmethyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2745484.png)
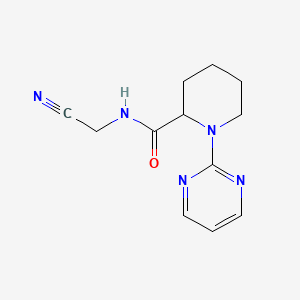
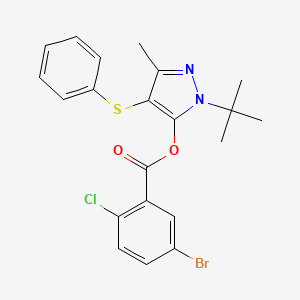
![1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2745487.png)
![2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2745488.png)